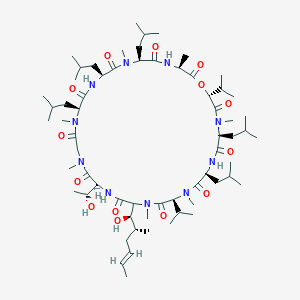

Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

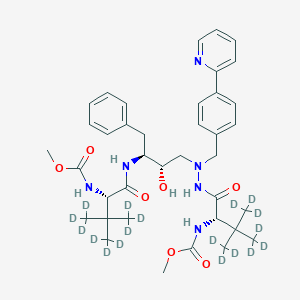

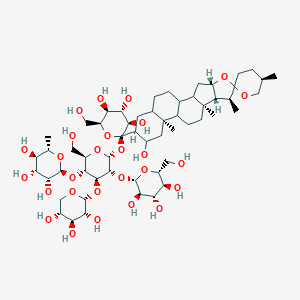

Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- is a cyclic polypeptide that was first isolated from the fungus Tolypocladium inflatum in 1971. It is a potent immunosuppressant that has been used in the treatment of various autoimmune diseases and in organ transplantation. Cyclosporin has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized.

Mécanisme D'action

Cyclosporin works by inhibiting the activity of T cells, which are a type of immune cell that plays a key role in the immune response. Specifically, cyclosporin binds to a protein called cyclophilin, which is found inside T cells. This complex then inhibits an enzyme called calcineurin, which is required for the activation of T cells. This leads to a decrease in the production of cytokines, which are signaling molecules that play a key role in the immune response.

Effets Biochimiques Et Physiologiques

Cyclosporin has a number of biochemical and physiological effects. In addition to its immunosuppressive properties, cyclosporin has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. However, cyclosporin can have negative effects on the kidneys, liver, and cardiovascular system, and long-term use can lead to an increased risk of infection and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Cyclosporin has a number of advantages and limitations for use in lab experiments. One advantage is its ability to specifically target T cells, which makes it a useful tool for studying the immune system. However, its immunosuppressive properties can also be a limitation, as it can interfere with the normal functioning of the immune system. In addition, the complex structure of cyclosporin can make it difficult to synthesize and purify, which can limit its availability for use in experiments.

Orientations Futures

There are a number of future directions for research on cyclosporin. One area of research is the development of new immunosuppressive drugs that are more effective and have fewer side effects than cyclosporin. Another area of research is the study of the molecular mechanisms of immunosuppression, which could lead to the development of new treatments for autoimmune diseases and organ transplantation. Finally, there is a need for more research on the long-term effects of cyclosporin use, particularly in terms of its effects on the immune system and the risk of infection and cancer.

Méthodes De Synthèse

Cyclosporin is a complex molecule with a highly specific structure. The synthesis of cyclosporin is a challenging task that requires a multi-step process. The first step in the synthesis of cyclosporin involves the preparation of the cyclic peptide backbone. This is achieved by solid-phase peptide synthesis using protected amino acids. The side chains are then added using various chemical reactions, including esterification, amidation, and alkylation. The final product is purified using high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Cyclosporin has been extensively studied for its immunosuppressive properties. It has been used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease. Cyclosporin has also been used in organ transplantation to prevent rejection. In addition to its clinical applications, cyclosporin has been used in scientific research to study the immune system and the mechanisms of immunosuppression.

Propriétés

Numéro CAS |

138240-77-4 |

|---|---|

Nom du produit |

Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- |

Formule moléculaire |

C64H114N10O14 |

Poids moléculaire |

1247.6 g/mol |

Nom IUPAC |

(3S,6S,9S,12S,18S,24S,27S,30S,33R)-18-[(1R)-1-hydroxyethyl]-21-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-3,7,13,16,22,25,31-heptamethyl-6,9,12,27,30-pentakis(2-methylpropyl)-24,33-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C64H114N10O14/c1-25-26-27-41(16)53(77)52-58(81)68-50(43(18)75)61(84)69(19)33-49(76)70(20)46(30-36(6)7)56(79)66-44(28-34(2)3)59(82)71(21)47(31-37(8)9)55(78)65-42(17)64(87)88-54(40(14)15)63(86)72(22)48(32-38(10)11)57(80)67-45(29-35(4)5)60(83)73(23)51(39(12)13)62(85)74(52)24/h25-26,34-48,50-54,75,77H,27-33H2,1-24H3,(H,65,78)(H,66,79)(H,67,80)(H,68,81)/b26-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52?,53-,54-/m1/s1 |

Clé InChI |

LIHJQIQNBOBQOY-JSGKDDSNSA-N |

SMILES isomérique |

C/C=C/C[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)[C@@H](C)O)O |

SMILES |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |

SMILES canonique |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |

Synonymes |

2-Thr-5-Leu-8-Hiv-10-Leu-cyclosporin cyclosporin, Thr(2)-Leu(5)-Hiv(8)-Leu(10)- cyclosporin, threonyl(2)-leucyl(5)-2-hydroxyisovalyl(8)-leucine(10)- SDZ 214-103 SDZ-214-103 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)